Isopentyl pyrophosphate

Beschreibung

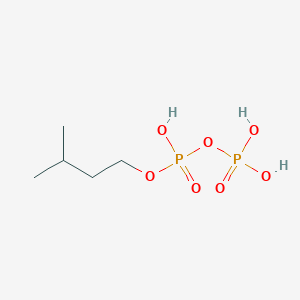

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFXNYPSBSIFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Isopentenyl Pyrophosphate

The Mevalonate (B85504) Pathway (MVA Pathway)

The Mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a fundamental metabolic route present in eukaryotes (including animals and fungi), archaea, and some bacteria. wikipedia.orgnih.gov It begins with acetyl-CoA and proceeds through the key intermediate, mevalonate, to produce IPP. nih.govfrontiersin.organnualreviews.org This pathway is not only crucial for producing isoprenoid precursors but is also a significant target for pharmaceuticals, such as statins, which inhibit the rate-limiting enzyme HMG-CoA reductase. wikipedia.orgmetwarebio.com

Enzymatic Cascade from Acetyl-CoA to Isopentenyl Pyrophosphate

The conversion of acetyl-CoA to IPP via the MVA pathway is a multi-step enzymatic process. The pathway can be conceptually divided into an "upper" part, which synthesizes mevalonate, and a "lower" part, which converts mevalonate into IPP. wikipedia.org

The cascade begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by Acetoacetyl-CoA thiolase . creative-proteomics.combionity.com Subsequently, HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgmetwarebio.com The next step is the reduction of HMG-CoA to mevalonate by HMG-CoA reductase , which uses NADPH as a reducing agent. metwarebio.com This is the rate-limiting step of the MVA pathway. metwarebio.com

In the lower MVA pathway, mevalonate is sequentially phosphorylated by two kinase enzymes, consuming ATP in the process. First, Mevalonate kinase phosphorylates mevalonate to yield mevalonate-5-phosphate. metwarebio.com Then, Phosphomevalonate kinase adds a second phosphate (B84403) group to form mevalonate-5-pyrophosphate. metwarebio.com The final step is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by Mevalonate-5-pyrophosphate decarboxylase , which results in the formation of isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Acetoacetyl-CoA thiolase | 2 x Acetyl-CoA | Acetoacetyl-CoA |

| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |

| 3 | HMG-CoA reductase | HMG-CoA | Mevalonate |

| 4 | Mevalonate kinase | Mevalonate | Mevalonate-5-phosphate |

| 5 | Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate decarboxylase | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) |

Mevalonate Pathway Variants across Organisms

While the upper part of the MVA pathway (from acetyl-CoA to mevalonate) is largely conserved, the lower part exhibits variations, particularly in archaea. wikipedia.org Eukaryotes utilize the canonical pathway described above, involving two phosphorylations at the 5-OH position of mevalonate followed by decarboxylation to yield IPP. wikipedia.org

Archaea, however, display at least two alternative routes:

Archaeal Mevalonate Pathway I: Found in organisms like Haloferax volcanii, this variant involves a single phosphorylation of mevalonate at the 5-OH position. The resulting mevalonate-5-phosphate is then decarboxylated to form isopentenyl phosphate (IP), which is finally phosphorylated again to yield IPP. wikipedia.org

Archaeal Mevalonate Pathway II: Observed in organisms such as Thermoplasma acidophilum, this pathway begins with phosphorylation at the 3-OH position of mevalonate, followed by a second phosphorylation at the 5-OH position. The resulting mevalonate-3,5-bisphosphate is decarboxylated to isopentenyl phosphate (IP) and then phosphorylated to produce IPP. wikipedia.org

These variations highlight the evolutionary adaptability of this ancient pathway. nih.govnih.gov

Subcellular Compartmentalization of the Mevalonate Pathway

The MVA pathway is spatially organized within the cell, with different enzymatic steps occurring in distinct subcellular compartments. In animals and yeast, the initial steps of the pathway leading to HMG-CoA occur in both the cytosol and mitochondria, while HMG-CoA reductase and the subsequent enzymes leading to IPP are primarily located in the cytosol and associated with the endoplasmic reticulum. metwarebio.comnih.govnih.gov

In higher plants, the MVA pathway is also compartmentalized. While it is generally considered a cytosolic pathway, research has shown that the final three enzymes of the pathway—mevalonate kinase, phosphomevalonate kinase, and mevalonate-5-diphosphate decarboxylase—can be localized to peroxisomes. nih.govresearchgate.net This compartmentalization suggests a complex regulation and integration of isoprenoid precursor synthesis with other metabolic processes occurring in different parts of the plant cell. researchgate.net

The Methylerythritol Phosphate Pathway (MEP/DXP Pathway)

Discovered more recently than the MVA pathway, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, represents an entirely different biochemical strategy for the synthesis of IPP and DMAPP. nih.govrsc.orggoogle.com This pathway is essential for organisms that utilize it, as it provides the precursors for a wide range of vital isoprenoids. rsc.org

Enzymatic Cascade from Pyruvate (B1213749) and Glyceraldehyde-3-Phosphate to Isopentenyl Pyrophosphate

The MEP pathway consists of seven enzymatic steps, beginning with the condensation of two primary metabolites from glycolysis: pyruvate and D-glyceraldehyde 3-phosphate. rsc.org

DXP synthase (DXS) catalyzes the initial condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org

DXP reductoisomerase (DXR) then converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) in a two-step reaction involving isomerization and reduction. nih.govrsc.org

MEP cytidylyltransferase (IspD) couples MEP with cytidine (B196190) triphosphate (CTP) to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). nih.govannualreviews.org

CDP-ME kinase (IspE) phosphorylates the hydroxyl group of CDP-ME using ATP, forming 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). nih.govresearchgate.net

MEcPP synthase (IspF) catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), releasing cytidine monophosphate (CMP). nih.govannualreviews.org

HMBPP synthase (IspG) opens the cyclic ring of MEcDP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). nih.govresearchgate.net

Finally, HMBPP reductase (IspH) reduces HMBPP to generate a mixture of both IPP and DMAPP. nih.govrsc.org

Unlike the MVA pathway, the final enzyme of the MEP pathway produces both IPP and DMAPP, making the IPP isomerase enzyme not essential for many organisms that rely on this pathway. nih.gov

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | DXP synthase (DXS) | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP reductoisomerase (DXR/IspC) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP cytidylyltransferase (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME kinase (IspE) | CDP-ME + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | MEcPP synthase (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | HMBPP synthase (IspG) | MEcDP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | HMBPP reductase (IspH) | HMBPP | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) |

Distribution of the MEP Pathway in Prokaryotes and Eukaryotes

The distribution of the two IPP biosynthesis pathways is a significant evolutionary divider. The MEP pathway is widespread in the bacterial domain, being the primary route for isoprenoid synthesis in most eubacteria. nih.govnih.govresearchgate.net It is notably absent in humans and other animals, fungi, and archaea, which instead rely on the MVA pathway. nih.govrsc.org

Among eukaryotes, the MEP pathway is found in photosynthetic organisms and some protozoa. In higher plants and green algae, both pathways coexist but are strictly compartmentalized: the MVA pathway operates in the cytosol, while the MEP pathway is localized to the plastids. wikipedia.orgnih.govrsc.org The MEP pathway is also present in apicomplexan protozoa, a group of parasites that includes the malaria-causing agent Plasmodium falciparum. wikipedia.orgresearchgate.net The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of new antibiotics and anti-parasitic drugs. rsc.orgnih.gov

Plastidial Localization of the MEP Pathway in Plants

In plant cells, the biosynthesis of IPP is compartmentalized, with two distinct pathways operating in different subcellular locations. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is localized within the plastids. acs.orgmdpi.com This localization is significant as the IPP produced by the MEP pathway serves as the precursor for the synthesis of essential plastid-associated isoprenoids. These include carotenoids, the phytol tail of chlorophylls (B1240455), plastoquinone, abscisic acid, and gibberellins. mdpi.com

The MEP pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate, both of which are products of photosynthesis. frontiersin.org This seven-step enzymatic pathway ultimately yields IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov The enzymes and intermediates of this crucial plant metabolic pathway are detailed in the table below.

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | 2-C-methyl-D-erythritol 4-phosphate (MEP), CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

Synthetic and Engineered Isopentenyl Pyrophosphate Biosynthesis Routes

To enhance the production of valuable isoprenoids and to study the intricacies of their biosynthesis, researchers have developed synthetic and engineered pathways for IPP production. These routes often aim to bypass the complex regulation of native pathways and improve metabolic flux towards IPP.

Isopentenol (B1216264) Utilization Pathway (IUP) for Isopentenyl Pyrophosphate Production

A notable synthetic route is the Isopentenol Utilization Pathway (IUP), which provides a more direct conversion of simple C5 alcohols to IPP and DMAPP. nih.govnih.gov This pathway is particularly advantageous as it decouples isoprenoid production from central carbon metabolism, thereby reducing competition for precursors. nih.gov The IUP consists of a two-step phosphorylation process. nih.govnih.gov

In the first step, a promiscuous kinase, such as choline kinase, catalyzes the phosphorylation of an isopentenol (e.g., isoprenol or prenol) to its corresponding monophosphate form, isopentenyl monophosphate (IP) or dimethylallyl monophosphate (DMAP). nih.gov The second step involves another phosphorylation event, catalyzed by an isopentenyl phosphate kinase (IPK), which converts the monophosphate intermediate into the final product, IPP or DMAPP. nih.gov

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Promiscuous Kinase (e.g., Choline Kinase) | Isoprenol, ATP | Isopentenyl monophosphate (IP), ADP |

| 2 | Isopentenyl Phosphate Kinase (IPK) | Isopentenyl monophosphate (IP), ATP | Isopentenyl pyrophosphate (IPP), ADP |

| 1 | Promiscuous Kinase (e.g., Choline Kinase) | Prenol, ATP | Dimethylallyl monophosphate (DMAP), ADP |

| 2 | Isopentenyl Phosphate Kinase (IPK) | Dimethylallyl monophosphate (DMAP), ATP | Dimethylallyl pyrophosphate (DMAPP), ADP |

Alternative Adenosine (B11128) Diphosphate/Monophosphate Phosphorylation Pathways

Engineered pathways have been developed that introduce an alternative phosphorylation strategy centered around isopentenyl monophosphate. nih.gov These synthetic routes leverage the activity of specific kinases to phosphorylate a monophosphate precursor, a step that is distinct from the terminal reactions of the native MVA and MEP pathways.

Isopentenyl phosphate kinases (IPKs) are key enzymes in these alternative pathways. nih.gov IPKs catalyze the ATP-dependent phosphorylation of isopentenyl monophosphate (IP) to yield isopentenyl pyrophosphate (IPP). nih.gov The reaction consumes one molecule of ATP, which is converted to adenosine diphosphate (ADP). The substrate for this reaction is the monophosphorylated form of isopentenol.

The promiscuity of certain kinases has been exploited in these engineered systems. nih.gov These promiscuous kinases can perform the initial phosphorylation of isopentenols to their monophosphate forms, which are then substrates for IPK. This two-step kinase-driven approach, where a monophosphate intermediate is formed and subsequently phosphorylated, represents a novel and efficient strategy for the biosynthesis of IPP, bypassing the more complex enzymatic cascades of the natural pathways.

Enzymology of Isopentenyl Pyrophosphate Metabolism

Key Enzymes of the Mevalonate (B85504) Pathway

The mevalonate pathway, operational in eukaryotes (including humans), archaea, and some bacteria, commences with acetyl-CoA and culminates in the synthesis of IPP. researchgate.netwikipedia.org This pathway is a cornerstone of cellular metabolism, producing not only IPP but also a variety of other essential molecules. frontiersin.orgnih.govmetwarebio.com The key enzymatic steps are detailed below.

HMG-CoA Reductase and its Role in Isopentenyl Pyrophosphate Precursor Supply

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) is a pivotal enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate. frontiersin.orgmetwarebio.comwikipedia.orgencyclopedia.pub This reaction is the rate-limiting step of the pathway and serves as a primary point of regulation for the entire isoprenoid biosynthetic cascade. frontiersin.orgnih.govmetwarebio.com HMGCR is an integral membrane protein of the endoplasmic reticulum. wikipedia.orgproteopedia.orgbris.ac.uk The catalytic domain of the enzyme resides in the cytosol and utilizes two molecules of NADPH to reduce the thioester of HMG-CoA to the primary alcohol of mevalonate. encyclopedia.pubproteopedia.orgmdpi.com

Table 1: Characteristics of Human HMG-CoA Reductase

| Property | Value |

| Enzyme Commission (EC) Number | 1.1.1.34 (NADPH) |

| Cellular Location | Endoplasmic Reticulum |

| Substrate | HMG-CoA |

| Product | Mevalonate |

| Cofactor | NADPH |

| Regulation | Feedback inhibition by sterols and non-sterol isoprenoids |

Mevalonate Kinase and Phosphomevalonate Kinase Activities

Following its synthesis, mevalonate undergoes two sequential phosphorylation steps catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), respectively. frontiersin.orgtaylorandfrancis.com These reactions activate the mevalonate molecule for the subsequent decarboxylation step.

Mevalonate Kinase (MVK) catalyzes the transfer of a phosphate (B84403) group from ATP to the C5 hydroxyl group of mevalonate, yielding mevalonate-5-phosphate. wikipedia.orgtaylorandfrancis.com This enzyme is a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) family of kinases. genecards.org Kinetic studies of rat ovarian mevalonate kinase have determined the Michaelis constant (Km) for DL-mevalonate to be 3.6 ± 0.5 µM and for MgATP²⁻ to be 120 ± 7.7 µM. nih.gov The enzyme's activity is subject to feedback inhibition by downstream isoprenoid pyrophosphates, such as geranyl pyrophosphate and farnesyl pyrophosphate, which act as competitive inhibitors with respect to ATP. nih.gov

Phosphomevalonate Kinase (PMVK) then catalyzes the phosphorylation of mevalonate-5-phosphate at the same C5 hydroxyl group, using another molecule of ATP to form mevalonate-5-pyrophosphate. frontiersin.orgtaylorandfrancis.comuniprot.org Human phosphomevalonate kinase is a cytosolic enzyme that can also localize to peroxisomes. genecards.orgusbio.net The reaction it catalyzes is a key step in committing the mevalonate unit to the final stages of IPP synthesis. uniprot.org

Table 2: Kinetic Parameters of Rat Ovarian Mevalonate Kinase

| Substrate/Inhibitor | Kinetic Parameter | Value |

| DL-Mevalonate | Km | 3.6 ± 0.5 µM |

| MgATP²⁻ | Km | 120 ± 7.7 µM |

| Geranyl pyrophosphate | Ki | 1.3 ± 0.2 µM |

| Farnesyl pyrophosphate | Ki | 1.0 ± 0.3 µM |

Mevalonate Pyrophosphate Decarboxylase Catalysis

The final step in the conversion of mevalonate to IPP is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by mevalonate pyrophosphate decarboxylase (MPD), also known as diphosphomevalonate decarboxylase. wikipedia.org This enzyme facilitates the removal of the carboxyl group from mevalonate-5-pyrophosphate, leading to the formation of the five-carbon isopentenyl pyrophosphate, along with ADP, phosphate, and CO₂. wikipedia.org

The catalytic mechanism of MPD involves an initial phosphorylation of the C3 hydroxyl group of mevalonate-5-pyrophosphate by ATP. wikipedia.orgresearchgate.net This creates a reactive intermediate that then undergoes a concerted dephosphorylation and decarboxylation. wikipedia.org An aspartic acid residue in the active site acts as a general base, deprotonating the C3 hydroxyl to facilitate its attack on the gamma-phosphate of ATP. wikipedia.org The transition state of the decarboxylation step has been shown to have considerable carbocationic character. nih.govacs.org This is supported by the observation that substrate analogs with decreased electron density at the tertiary carbon are decarboxylated at significantly lower rates. nih.gov

Key Enzymes of the Methylerythritol Phosphate Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another route for the synthesis of IPP. wikipedia.org It is prevalent in most bacteria, algae, and the plastids of plants. nih.gov This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. ebi.ac.uk

1-Deoxy-D-Xylulose 5-Phosphate Synthase Activity

The first committed step of the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govnih.gov This enzyme performs a thiamine (B1217682) pyrophosphate (TPP)-dependent condensation of pyruvate and D-glyceraldehyde-3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide. ebi.ac.uknih.govwikipedia.org

The catalytic mechanism of DXS involves the TPP cofactor acting as an electron sink to facilitate the decarboxylation of pyruvate, forming a carbanion/enamine intermediate. ebi.ac.uk This intermediate then attacks the carbonyl group of D-GAP. ebi.ac.uk Subsequent rearrangement and release from the TPP cofactor yield DXP. ebi.ac.uk Structural studies of DXS from Escherichia coli and Deinococcus radiodurans have revealed a three-domain architecture, with the active site located at the interface of two domains within a single monomer. nih.gov Kinetic analyses have shown that the enzyme follows a random sequential mechanism, where either substrate can bind to the enzyme first. nih.govnih.gov

Table 3: Structural and Mechanistic Features of DXS

| Feature | Description |

| Enzyme Commission (EC) Number | 2.2.1.7 |

| Cofactor | Thiamine pyrophosphate (TPP) |

| Substrates | Pyruvate, D-glyceraldehyde-3-phosphate |

| Product | 1-deoxy-D-xylulose 5-phosphate |

| Kinetic Mechanism | Random Sequential |

HMB-PP Reductase (LytB/IspH) in Isopentenyl Pyrophosphate Formation

The final step of the MEP pathway is the simultaneous formation of both IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). wikipedia.orgnih.gov This reductive dehydroxylation is catalyzed by HMB-PP reductase, also known as LytB or IspH. wikipedia.orgnih.govpatsnap.com

IspH is an iron-sulfur protein that contains a [4Fe-4S] cluster in its active site, which is essential for catalysis. nih.govnih.govnih.govacs.org The reaction mechanism is thought to involve the coordination of the C4-hydroxyl group of HMB-PP to the unique fourth iron atom of the cluster. nih.gov This is followed by a two-electron reduction and dehydroxylation, which is proposed to proceed through a mechanism similar to a Birch reduction. nih.gov The enzyme utilizes electron donors such as flavodoxin or ferredoxin to facilitate the reduction. nih.gov The ratio of IPP to DMAPP produced by IspH can vary, which has implications for the types of isoprenoids that are subsequently synthesized. elifesciences.org

Table 4: Properties of HMB-PP Reductase (IspH)

| Property | Description |

| Enzyme Commission (EC) Number | 1.17.1.2 |

| Substrate | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) |

| Products | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Cofactor | [4Fe-4S] cluster |

| Electron Donors | Flavodoxin, Ferredoxin |

Isopentenyl Diphosphate (B83284) Isomerase (IPPI)

Isopentenyl diphosphate isomerase (IPPI), also known as isopentenyl pyrophosphate isomerase (IPP isomerase), is a crucial enzyme in the biosynthesis of isoprenoids. It catalyzes the reversible isomerization of isopentenyl pyrophosphate (IPP) to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP). This conversion is a fundamental step in both the mevalonate and the methylerythritol phosphate (MEP) pathways, which are responsible for the synthesis of a vast array of biologically important molecules.

The isomerization of IPP to DMAPP catalyzed by IPPI proceeds through a protonation/deprotonation mechanism. This reaction involves an antarafacial transposition of hydrogen, meaning the proton is added to one face of the molecule and removed from the opposite face. The process begins with the addition of a proton to the C3-C4 double bond of IPP, leading to the formation of a transient tertiary carbocation intermediate. Subsequently, a proton is removed from C2, which results in the formation of the C2-C3 double bond characteristic of DMAPP.

The source of the initial proton has been a subject of investigation. Evidence suggests the involvement of a glutamic acid residue within the active site in the protonation step. nih.gov In some cases, a water molecule in the active site, polarized by a glutamine residue, is proposed to make the IPP double bond more susceptible to protonation. nih.gov The active site of IPP isomerase is located deep within the enzyme and features key amino acid residues, such as a glutamic acid and a cysteine, which interact with the IPP substrate from opposite sides, consistent with the antarafacial stereochemistry of the isomerization. nih.gov

Two distinct, non-homologous types of IPP isomerases have been identified in living organisms: Type I and Type II.

Type I IPPI: This type is found in eukaryotes and some bacteria. nih.gov Type I IPP isomerases are metalloproteins that require a divalent metal ion for their activity. pnas.org The reaction mechanism for Type I IPPI involves the protonation of the carbon-carbon double bond in IPP to form a tertiary carbocation, followed by deprotonation to yield DMAPP. nih.gov

Type II IPPI: This type is prevalent in archaea and most bacteria. nih.gov Unlike Type I, Type II IPP isomerases are flavoproteins that require reduced flavin mononucleotide (FMN) and often NAD(P)H for their catalytic activity. nih.gov The proposed mechanism for Type II isomerases also involves a stepwise process, consistent with a protonation-deprotonation reaction. pnas.org

Divalent metal ions are essential for the activity of Type I Isopentenyl Diphosphate Isomerases. These metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), play both structural and catalytic roles. X-ray crystallography studies have revealed that two divalent metal ions are required for the enzyme's function. uniprot.org

One of the metal ions is located in a hexacoordinate binding site, coordinated by three histidine and two glutamate (B1630785) residues. The second metal ion forms a bridge between the diphosphate moiety of the substrate and the enzyme. uniprot.org This interaction with the diphosphate group is facilitated by one of the metal ions, likely Mg²⁺, while the other metal ion, such as Zn²⁺ or Mn²⁺, occupies the hexacoordinate site. uniprot.org The coordination of the metal cation to a glutamate residue in the active site helps to stabilize the carbocation intermediate that is formed during the protonation step of the isomerization reaction. nih.gov Reconstitution experiments with metal-free Escherichia coli Type I IDI have shown that several divalent metals, including Mg²⁺, Mn²⁺, Zn²⁺, Co²⁺, Ni²⁺, and Cd²⁺, can generate an active enzyme. uniprot.org

The kinetic properties of Isopentenyl Diphosphate Isomerase have been characterized in various organisms. The Michaelis-Menten constant (Kₘ) for IPP and the maximum reaction velocity (Vₘₐₓ) are key parameters that describe the enzyme's catalytic efficiency. These values can vary depending on the source of the enzyme and the experimental conditions.

| Organism | Enzyme Type | Kₘ for IPP (μM) | Vₘₐₓ (μmol/min/mg) | k_cat (s⁻¹) |

|---|---|---|---|---|

| Aedes aegypti | Type I | 276.8 | 0.6 | N/A |

| Saccharomyces cerevisiae (Baker's yeast) | Type I | 43 | 20 | N/A |

| Staphylococcus aureus | Type II | 16.8 | N/A | 0.69 |

| Streptomyces sp. strain CL190 | Type II | 450 | N/A | 0.70 |

Data sourced from references nih.govuniprot.orgscispace.comacs.org

Downstream Prenyltransferases Utilizing Isopentenyl Pyrophosphate

Following the isomerization of isopentenyl pyrophosphate to dimethylallyl pyrophosphate, both of these five-carbon building blocks are utilized by a class of enzymes known as prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate substrate, leading to the formation of longer-chain isoprenoid precursors.

Geranyl Pyrophosphate Synthase (GPPS) is a short-chain prenyltransferase that catalyzes the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) with one molecule of isopentenyl pyrophosphate (IPP). This reaction forms the ten-carbon (C₁₀) compound, geranyl pyrophosphate (GPP). GPP is the precursor to all monoterpenes. The enzymatic reaction involves the formation of a geranyl carbocation intermediate following the addition of IPP to DMAPP and the subsequent elimination of the pyrophosphate group from DMAPP. A final deprotonation step yields the stable GPP molecule. This enzyme is crucial in organisms that produce monoterpenoids, such as plants, where it provides the essential C₁₀ precursor for the biosynthesis of a wide variety of these compounds.

Farnesyl Pyrophosphate Synthase (FPPS)

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase (FDPS), is a crucial enzyme in the isoprenoid biosynthetic pathway. nih.govnih.gov It acts as a key branch point in the mevalonate pathway, producing precursors for a wide array of essential metabolites. uniprot.orgnih.govresearchgate.net These include sterols, dolichols, ubiquinones (B1209410), and carotenoids. nih.govresearchgate.net The product of the FPPS-catalyzed reaction, farnesyl pyrophosphate, also serves as a substrate for protein farnesylation and geranylgeranylation. uniprot.orggenecards.org

FPPS catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with an initial molecule of dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net This process occurs in two distinct steps:

The first reaction involves the condensation of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). nih.govproteopedia.orgnih.gov

The second step is the condensation of GPP with a second molecule of IPP to yield the final C15 product, farnesyl pyrophosphate (FPP). nih.govproteopedia.orgnih.gov

Structurally, FPPS is a homodimeric enzyme, with each subunit typically ranging from 32 to 44 kDa. nih.govvirginia.edu A defining feature of all FPPS enzymes is the presence of two highly conserved aspartate-rich motifs within each monomer: the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). proteopedia.orgmdpi.com These motifs are located on opposite sides of the active site cavity and are crucial for binding the pyrophosphate moieties of the substrates and coordinating with magnesium ions required for catalysis. proteopedia.orgresearchgate.net The enzyme has two distinct substrate-binding sites per monomer: an allylic site that binds DMAPP and subsequently GPP, and a homoallylic site that binds IPP. proteopedia.orgnih.gov

| Characteristic | Description | References |

|---|---|---|

| Enzyme Commission No. | EC 2.5.1.10 | nih.gov |

| Reaction Type | Chain elongation via condensation | nih.govproteopedia.org |

| Allylic Substrates | Dimethylallyl pyrophosphate (DMAPP), Geranyl pyrophosphate (GPP) | nih.govproteopedia.org |

| Homoallylic Substrate | Isopentenyl pyrophosphate (IPP) | nih.govproteopedia.org |

| Intermediate Product | Geranyl pyrophosphate (GPP) | nih.govnih.gov |

| Final Product | Farnesyl pyrophosphate (FPP) | nih.govproteopedia.org |

| Quaternary Structure | Homodimer | nih.govvirginia.edu |

| Key Structural Motifs | First Aspartate-Rich Motif (FARM), Second Aspartate-Rich Motif (SARM) | proteopedia.orgmdpi.com |

Geranylgeranyl Pyrophosphate Synthase (GGPPS)

Geranylgeranyl pyrophosphate synthase (GGPPS), also known as GGPP synthase, is another critical prenyltransferase enzyme in the isoprenoid biosynthesis pathway. nih.govwikipedia.org Its primary function is to catalyze the synthesis of the C20 isoprenoid, geranylgeranyl pyrophosphate (GGPP). nih.govproteopedia.org GGPP is the precursor for a vast number of vital compounds, including carotenoids, chlorophylls (B1240455), gibberellins, and geranylgeranylated proteins. nih.govmdpi.com In plants, MEP-derived GGPP is essential for producing components of the photosynthetic apparatus, such as chlorophylls and carotenoids, as well as photoprotectants like tocopherols (B72186) (vitamin E). nih.gov

The GGPPS-catalyzed reaction involves the condensation of the C15 substrate, farnesyl pyrophosphate (FPP), with one molecule of isopentenyl pyrophosphate (IPP) to form GGPP. proteopedia.orgnih.gov Plant GGPPS enzymes can also generate GGPP through three successive condensations of IPP with DMAPP, using GPP and FPP as intermediates in the process. nih.gov

The structure of GGPPS shares similarities with FPPS, including an all-alpha-helical fold and the presence of conserved aspartate-rich motifs (DDXXD) essential for catalysis. researchgate.netnih.gov However, the quaternary structure can differ significantly. While many fungal, bacterial, and plant GGPPS enzymes exist as dimers, the human GGPPS has a distinct hexameric arrangement, formed by a trimer of dimers. researchgate.net This structural difference may be related to specific regulatory mechanisms. Research has shown that the final product, GGPP, can bind to an inhibitory cavity separate from the active site, suggesting a potential feedback mechanism for regulating the enzyme's activity. researchgate.net

| Characteristic | Description | References |

|---|---|---|

| Enzyme Commission No. | EC 2.5.1.29 (general), EC 2.5.1.1, EC 2.5.1.10 | wikipedia.org |

| Reaction Type | Chain elongation via condensation | proteopedia.orgnih.gov |

| Allylic Substrate | Farnesyl pyrophosphate (FPP) | proteopedia.orgnih.gov |

| Homoallylic Substrate | Isopentenyl pyrophosphate (IPP) | proteopedia.orgnih.gov |

| Final Product | Geranylgeranyl pyrophosphate (GGPP) | nih.govproteopedia.org |

| Quaternary Structure | Dimeric (Fungi, Bacteria, Plants); Hexameric (Mammals) | researchgate.net |

| Regulation | Subject to product inhibition by GGPP | researchgate.netuniprot.org |

| Key Structural Motifs | Two Aspartate-Rich Domains (e.g., DDxxD) | nih.gov |

Metabolic Regulation of Isopentenyl Pyrophosphate Homeostasis

Transcriptional Regulation of Isopentenyl Pyrophosphate Biosynthetic Genes

The biosynthesis of IPP occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org The expression of the genes encoding the enzymes in these pathways is tightly regulated at the transcriptional level to meet the cellular demand for isoprenoid precursors.

In plants, the MVA pathway is located in the cytoplasm, while the MEP pathway is active in the plastids. nih.gov The transcriptional regulation of the genes in these pathways is complex and can be influenced by developmental cues and environmental stimuli. For instance, in Pinus massoniana, most genes of the MEP pathway show higher expression in the needles, while some, like PmDXS2, PmDXS3, and PmHDR1, are highly expressed in the roots. nih.gov The expression of certain MEP pathway genes can also be induced by exogenous elicitors. nih.gov Promoter analysis of these genes has revealed the presence of abundant light-responsive cis-elements and transcription factor binding sites, indicating a coordinated response to light signals. nih.gov

Transcription factors play a crucial role in regulating the expression of MVA and MEP pathway genes. In response to stress, signals can be transduced through a mitogen-activated protein kinase (MAPK) cascade, which in turn activates transcription factors from families such as WRKY, bZIP, GRAS, and ERF. researchgate.net These transcription factors then activate the expression of genes in the IPP biosynthetic pathways, leading to the production of terpenoids that can enhance stress tolerance. researchgate.net

In the rubber tree Hevea brasiliensis, tapping, a form of mechanical injury, induces changes in the expression of genes in both the MVA and MEP pathways to increase the production of natural rubber, an isoprenoid polymer. mdpi.com The MEP pathway genes, in particular, show a rapid and significant regulatory response to tapping at the gene level. mdpi.com

Post-Translational Modulation of Isopentenyl Pyrophosphate Pathway Enzymes

Post-translational modifications (PTMs) provide another layer of regulation for the enzymes involved in IPP biosynthesis, allowing for rapid control of their activity in response to cellular needs. PTMs are covalent changes to proteins after their synthesis by ribosomes and can include the addition of functional groups like phosphates or carbohydrates. wikipedia.org

One of the key regulatory enzymes in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov The activity of this enzyme is subject to post-translational control. biorxiv.org Isoprenylation is a type of PTM where isoprenyl groups, derived from pyrophosphate intermediates of the cholesterol biosynthetic pathway, are attached to cysteine residues of proteins. nih.gov This modification is crucial for the proper localization and function of numerous proteins, including those involved in signal transduction. nih.gov While this modification consumes isoprenoid intermediates rather than directly modulating the biosynthetic enzymes, it highlights the intricate link between isoprenoid metabolism and cellular regulation.

Protein pyrophosphorylation is another novel PTM that has been identified, involving the transfer of a β-phosphoryl group from inositol (B14025) pyrophosphates (PP-InsPs) to a pre-phosphorylated serine residue. frontiersin.org This non-enzymatic modification has been shown to regulate various proteins in yeast and mammals. frontiersin.org While direct evidence for the pyrophosphorylation of IPP biosynthetic enzymes is still emerging, this mechanism represents a potential mode of rapid enzymatic regulation.

Feedback Inhibition Mechanisms Affecting Isopentenyl Pyrophosphate Levels

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an upstream enzyme, thereby controlling its own production. In the context of IPP homeostasis, downstream products of the isoprenoid pathway can regulate the activity of enzymes involved in IPP synthesis.

Studies have shown that polyisoprenyl pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are synthesized from IPP and its isomer dimethylallyl pyrophosphate (DMAPP), can down-regulate their own synthesis. nih.gov For example, GGPP has been found to inhibit its own synthesis from mevalonate without affecting FPP synthesis, with a half-maximal inhibition at approximately 3 µM GGPP. nih.gov FPP also inhibits the conversion of mevalonate into FPP. nih.gov This feedback regulation of downstream products indirectly controls the levels of IPP by modulating the flux through the pathway. Inhibition of FPP synthesis through the inhibition of isopentenyl isomerase leads to a significant increase in the synthesis of isopentenyl pyrophosphate. nih.gov

In engineered microbial systems, the accumulation of toxic intermediates can lead to a phenomenon known as "pathway breakage," which can occur through regulatory feedback or the selection of mutations that decrease the flux through the pathway to reduce toxicity. uef.fi

| Regulatory Molecule | Affected Enzyme/Process | Pathway |

| Geranylgeranyl pyrophosphate (GGPP) | Own synthesis from mevalonate | MVA |

| Farnesyl pyrophosphate (FPP) | Conversion of mevalonate to FPP | MVA |

Crosstalk and Inter-Pathway Exchange of Isopentenyl Pyrophosphate

In organisms that possess both the MVA and MEP pathways, such as plants, there is evidence of metabolic crosstalk and the exchange of intermediates, including IPP, between these two pathways. biorxiv.org This exchange allows for the coordinated production of different classes of isoprenoids in different cellular compartments.

The MEP pathway in plastids is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids, while the cytosolic MVA pathway is the main source of precursors for sesquiterpenes and triterpenes. researchgate.net However, studies have shown that intermediates can be transported between these compartments. nih.gov There is a prevalent crosstalk from the plastids to the cytosol. researchgate.net This unidirectional transport of IPP from the plastids can supplement the cytosolic pool for the synthesis of MVA-derived isoprenoids.

Overexpression of key enzymes in one pathway can influence the other. For example, overexpression of HMGR in the MVA pathway in poplars can lead to an increase in the transcript levels of genes in the MEP pathway and an accumulation of MEP-derived isoprenoids. biorxiv.org This suggests that enhancing the interaction between the two pathways can be a strategy to promote terpenoid biosynthesis. researchgate.net

Metabolic Pools and Compartmentalization of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate

The subcellular compartmentalization of the MVA and MEP pathways leads to distinct metabolic pools of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, the MVA pathway operates in the cytoplasm and the endoplasmic reticulum, while the MEP pathway is localized to the plastids. nih.govnih.gov This separation allows for the independent regulation of the biosynthesis of different classes of isoprenoids.

The enzyme isopentenyl diphosphate (B83284) isomerase (IPPI), which interconverts IPP and DMAPP, is found in both the cytoplasm and plastids, and in rice, has also been localized to the endoplasmic reticulum. nih.gov The presence of IPPI in the endoplasmic reticulum suggests a previously unknown role for this compartment in the synthesis of MVA-derived isoprenoids. nih.gov

The existence of separate pools of IPP and DMAPP is supported by labeling studies. However, the observed crosstalk between the pathways indicates that these pools are not entirely isolated. The transport of IPP across the plastid envelope membrane allows for the exchange of intermediates between the cytosolic and plastidial pools. nih.gov

Physiological Consequences of Isopentenyl Pyrophosphate Accumulation and Toxicity

While IPP is an essential metabolite, its accumulation to high levels can be toxic to cells. This toxicity is a significant challenge in the metabolic engineering of microorganisms for the production of isoprenoid-based biofuels and chemicals.

In the bacterium Escherichia coli, the accumulation of IPP has been shown to cause significant physiological stress. nih.gov Elevated intracellular levels of IPP are linked to growth inhibition, reduced cell viability, and plasmid instability. osti.govdtu.dk This toxicity can select for "pathway breakage," where mutations or regulatory mechanisms reduce the activity of the biosynthetic pathway to alleviate the toxic effects. osti.gov For example, a reduction in the level of phosphomevalonate kinase (PMK), an enzyme in the MVA pathway, has been identified as a likely recovery mechanism in IPP-stressed E. coli. uef.finih.gov

The accumulation of IPP has global effects on the metabolism of E. coli, leading to a slowdown in nutrient uptake, a decrease in ATP levels, and perturbations in nucleotide metabolism. osti.gov The reduced availability of ATP could be a consequence of decreased glucose uptake and reduced glycolytic flux. escholarship.org Interestingly, E. coli appears to be able to recover from these perturbations as the intracellular concentration of IPP decreases. researchgate.net

One of the proposed mechanisms for IPP toxicity is the formation of a nucleotide analog, ApppI. nih.gov The accumulation of this analog may contribute to the observed toxic phenotypes. osti.gov Additionally, IPP accumulation has been observed to cause morphological defects in E. coli cells. escholarship.org

| Organism | Physiological Effect of IPP Accumulation | Reference |

| Escherichia coli | Growth inhibition | nih.govosti.gov |

| Escherichia coli | Reduced cell viability | osti.govdtu.dk |

| Escherichia coli | Plasmid instability | nih.govosti.gov |

| Escherichia coli | Reduced nutrient uptake | osti.gov |

| Escherichia coli | Decreased ATP levels | osti.gov |

| Escherichia coli | Perturbed nucleotide metabolism | osti.gov |

| Escherichia coli | Morphological defects | escholarship.org |

Formation of Nucleotide Analogs (e.g., ApppI) from Excess Isopentenyl Pyrophosphate

The accumulation of isopentenyl pyrophosphate (IPP) beyond the processing capacity of downstream pathways can lead to the formation of aberrant nucleotide analogs, a phenomenon observed in engineered microbial systems. One such analog that has been identified is adenosine (B11128) isopentenyl pyrophosphate (ApppI), which is formed from the excess IPP. This formation is considered a hallmark of IPP-induced toxicity. nih.gov

The precise enzymatic or non-enzymatic mechanism of ApppI formation from IPP and adenosine monophosphate (AMP) in microbial systems experiencing IPP stress is an area of ongoing research. However, it is understood that the accumulation of high concentrations of the substrate IPP can drive off-target reactions with other abundant cellular metabolites like AMP.

The following table summarizes the key observations related to the formation of ApppI in response to elevated IPP levels in engineered Escherichia coli.

| Observation | Implication | Reference |

| Detection of ApppI | Confirms the formation of a nucleotide analog from excess IPP. | nih.gov |

| Correlation with IPP toxicity | Suggests that ApppI may be a contributing factor to the observed cellular stress. | nih.gov |

| Potential for metabolic interference | As a nucleotide analog, ApppI may disrupt essential cellular processes that utilize adenosine phosphates. |

Adaptive Responses and Pathway "Breakage" in Isoprenoid-Producing Systems

Engineered microbial systems subjected to high levels of IPP accumulation are under significant selective pressure, which can lead to the emergence of adaptive responses. These adaptations often aim to alleviate the toxicity associated with the metabolic bottleneck. One of the notable adaptive mechanisms is a phenomenon referred to as "pathway breakage," where the engineered metabolic pathway is attenuated through genetic or regulatory modifications. nih.gov

This "breakage" is not necessarily a complete inactivation of the pathway but rather a modulation that reduces the metabolic flux towards the toxic intermediate, in this case, IPP. Such an adaptation can allow the microbial population to recover from growth inhibition and improve viability, albeit often at the cost of reduced productivity of the desired isoprenoid product.

A key example of pathway breakage in response to IPP toxicity in isoprenoid-producing E. coli has been identified through proteomic analysis. nih.gov This research revealed a significant reduction in the levels of phosphomevalonate kinase (PMK) in cells that had adapted to and recovered from high IPP stress. nih.gov PMK is a crucial enzyme in the mevalonate (MVA) pathway, responsible for the phosphorylation of phosphomevalonate to mevalonate-5-pyrophosphate, a step immediately preceding the formation of IPP.

By reducing the amount of PMK, the cell effectively throttles the MVA pathway at a step before the generation of the toxic intermediate. This adaptive response demonstrates a targeted cellular strategy to regain metabolic homeostasis. The reduction in PMK levels leads to a decreased rate of IPP synthesis, thereby lowering its intracellular concentration and mitigating its toxic effects.

The following table presents a summary of the proteomic findings related to the reduction of phosphomevalonate kinase as an adaptive response to IPP toxicity.

| Protein | Pathway | Observed Change in Adapted Strain | Consequence | Reference |

| Phosphomevalonate Kinase (PMK) | Mevalonate (MVA) Pathway | Significant reduction in protein levels | Attenuation of the MVA pathway, leading to decreased IPP synthesis and alleviation of toxicity. | nih.gov |

Isopentenyl Pyrophosphate in Isoprenoid Biosynthesis and Diversification

Role of Isopentenyl Pyrophosphate as the Fundamental C5 Building Block

Isopentenyl pyrophosphate (IPP) is the central precursor in the biosynthesis of isoprenoids, an exceptionally diverse class of natural products. wikipedia.orgnih.gov All isoprenoids are fundamentally constructed from a five-carbon (C5) isoprene (B109036) unit, and IPP serves as this primary building block. taylorandfrancis.comacs.orgfigshare.com Alongside its isomer, dimethylallyl pyrophosphate (DMAPP), IPP provides the foundational C5 units for creating the vast array of terpene and terpenoid structures found in nature. wikipedia.orgacs.orgfigshare.comnih.govfrontiersin.org

The biosynthesis of these two universal C5 precursors occurs through two distinct and independent pathways within different organisms and cellular compartments: nih.govnih.gov

The Mevalonate (B85504) (MVA) Pathway: This pathway is the primary source of IPP in animals, fungi, archaea, and the cytosol of plants. nih.govnih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: Also known as the non-mevalonate pathway, this route is utilized by most bacteria, algae, and in the plastids of higher plants. wikipedia.orgnih.gov It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. figshare.com

IPP itself is formed and then can be reversibly isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgpugetsound.edu This isomerization is crucial because DMAPP acts as the initial allylic diphosphate (B83284) primer for the chain elongation process, while IPP molecules are sequentially added to it. nih.gov The availability and ratio of IPP and DMAPP are critical for the subsequent synthesis of various isoprenoid classes. nih.gov

Sequential Condensation Reactions and Isoprenoid Chain Elongation

The immense diversity of isoprenoid structures is built upon a simple, repeated biochemical reaction: the sequential head-to-tail condensation of C5 IPP units with the growing polyprenyl pyrophosphate chain. nih.gov This chain elongation process is catalyzed by a family of enzymes known as prenyltransferases. nih.govnih.gov The process begins with the allylic C5 molecule, DMAPP, and extends the carbon chain by five carbons with the addition of each IPP molecule. taylorandfrancis.com This step-wise assembly generates a series of linear, acyclic isoprenoid precursors of varying lengths. nih.gov

Formation of Geranyl Pyrophosphate (C10)

The first step in the chain elongation process is the formation of the C10 compound, geranyl pyrophosphate (GPP). wikipedia.org This reaction involves the condensation of one molecule of DMAPP with one molecule of IPP. nih.govwikipedia.orgmdpi.com The reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS). nih.govwikipedia.org GPP is the direct precursor for all monoterpenes and monoterpenoids. taylorandfrancis.com

Formation of Farnesyl Pyrophosphate (C15)

The isoprenoid chain is further elongated to 15 carbons through the synthesis of farnesyl pyrophosphate (FPP). taylorandfrancis.comwikipedia.org This is achieved by the addition of a second molecule of IPP to the C10 precursor, GPP. mdpi.com The enzyme responsible for this condensation is farnesyl pyrophosphate synthase (FPPS). taylorandfrancis.commdpi.comnih.gov FPPS can catalyze the sequential addition of two IPP molecules to DMAPP to form FPP. nih.gov FPP is a critical branch-point intermediate, serving as the precursor for all sesquiterpenes (C15) and triterpenes (C30), including sterols and carotenoids. wikipedia.orgbrainkart.comnih.gov

Formation of Geranylgeranyl Pyrophosphate (C20)

To create the C20 precursor, geranylgeranyl pyrophosphate (GGPP), another IPP unit is added to FPP. taylorandfrancis.com This condensation reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). taylorandfrancis.comproteopedia.orgmdpi.com GGPPS enzymes generate GGPP through three successive IPP condensation steps, starting from DMAPP and proceeding through GPP and FPP intermediates. frontiersin.orgnih.gov GGPP is the universal precursor for all diterpenes (C20) and tetraterpenes (C40), which include important molecules like gibberellins, chlorophylls (B1240455), and carotenoids. nih.govwikipedia.org

| Product | Carbon Count | Precursors | Catalyzing Enzyme |

|---|---|---|---|

| Geranyl Pyrophosphate (GPP) | C10 | DMAPP + 1 IPP | Geranyl Pyrophosphate Synthase (GPPS) |

| Farnesyl Pyrophosphate (FPP) | C15 | GPP + 1 IPP (or DMAPP + 2 IPP) | Farnesyl Pyrophosphate Synthase (FPPS) |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | FPP + 1 IPP (or DMAPP + 3 IPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) |

Biosynthesis of Major Isoprenoid Classes

The linear pyrophosphate molecules—GPP, FPP, and GGPP—serve as the immediate substrates for a vast family of enzymes known as terpene synthases (TPSs). These enzymes are responsible for the remarkable diversification of the isoprenoid family. Terpene synthases catalyze complex cyclization and rearrangement reactions, transforming the simple, acyclic precursors into a wide variety of cyclic and polycyclic hydrocarbon skeletons. researchgate.net

Terpenes and Terpenoids (e.g., Monoterpenes, Sesquiterpenes, Diterpenes)

The classification of terpenes is based on the number of C5 isoprene units they contain, which directly corresponds to the precursor from which they are derived.

Monoterpenes (C10): All monoterpenes are derived from the C10 precursor, geranyl pyrophosphate (GPP). wikipedia.orgresearchgate.netsocpharmbordeauxasso.fr Monoterpene synthases convert GPP into a diverse array of cyclic and acyclic structures. nih.govnih.gov This class includes well-known compounds found in essential oils.

Sesquiterpenes (C15): The C15 precursor, farnesyl pyrophosphate (FPP), is the substrate for the synthesis of all sesquiterpenes. wikipedia.orgbrainkart.comlibretexts.org Sesquiterpene synthases catalyze the cyclization of FPP to generate the largest group of isoprenoids, comprising hundreds of different ring structures. brainkart.comnih.gov

Diterpenes (C20): Diterpenes are synthesized from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgnih.govacs.org Diterpene synthases convert GGPP into a wide range of complex molecules, including precursors for important plant hormones and defense compounds. wikipedia.orgumass.edu

The catalytic action of terpene synthases typically involves the ionization of the pyrophosphate group from the substrate, creating a highly reactive carbocation intermediate. researchgate.netnih.gov This intermediate can then undergo a cascade of cyclizations, hydride shifts, and rearrangements within the enzyme's active site, ultimately leading to the formation of the final, stable terpene product. libretexts.orgresearchgate.net

| Terpene Class | Carbon Count | Precursor Molecule |

|---|---|---|

| Monoterpenes | C10 | Geranyl Pyrophosphate (GPP) |

| Sesquiterpenes | C15 | Farnesyl Pyrophosphate (FPP) |

| Diterpenes | C20 | Geranylgeranyl Pyrophosphate (GGPP) |

Sterols and Cholesterol

Isopentenyl pyrophosphate (IPP) is a fundamental building block in the biosynthesis of all sterols, including cholesterol. nih.gov The synthesis of these vital molecules occurs via the mevalonate (MVA) pathway, which begins with the condensation of three acetyl-CoA molecules to eventually form IPP. wikipedia.orgnih.gov IPP is then isomerized to its allylic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org

The subsequent steps involve a series of condensation reactions. Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule. nih.gov This process first yields the 10-carbon intermediate geranyl pyrophosphate (GPP) and then the 15-carbon farnesyl pyrophosphate (FPP). nih.govwikipedia.org FPP represents a critical branch point in the isoprenoid pathway. nih.gov For sterol synthesis, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase (also known as farnesyl-diphosphate farnesyltransferase 1) to form the 30-carbon molecule, squalene. nih.govacs.org Squalene is the first metabolite specifically committed to the synthesis of sterols. nih.gov It then undergoes a series of cyclization and modification reactions, catalyzed by enzymes like squalene monooxygenase, to ultimately form lanosterol, the precursor to cholesterol in animals, and other sterols in plants and fungi. nih.govnih.gov

| Precursor | Key Intermediate(s) | Key Enzyme(s) | End Product(s) |

| Acetyl-CoA | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP) | HMG-CoA Reductase, Isopentenyl Pyrophosphate Isomerase, Farnesyl Pyrophosphate Synthase, Squalene Synthase | Squalene, Lanosterol, Cholesterol |

Quinones (e.g., Ubiquinone, Vitamin K)

Isopentenyl pyrophosphate is essential for the synthesis of the polyisoprenoid side chains of various quinones, which are critical components of electron transport chains. The two major classes are ubiquinones (B1209410) (Coenzyme Q) and menaquinones (Vitamin K2). While the quinone rings themselves are derived from the shikimate pathway (from chorismate), the characteristic lipid-soluble tails are built from IPP units. asm.orgnih.govresearchgate.net

In both ubiquinone and menaquinone biosynthesis, the polyisoprenoid side chain is assembled by prenyltransferase enzymes that sequentially add IPP units to an allylic pyrophosphate primer, such as FPP or geranylgeranyl pyrophosphate (GGPP), to create a polyprenyl pyrophosphate of a specific length. asm.org For example, in E. coli, the synthesis of ubiquinone-8 (Q-8) and menaquinone-8 (MK-8) involves the formation of an octaprenyl diphosphate side chain. asm.orgnih.gov This completed side chain is then attached to a derivative of the quinone nucleus. For instance, in ubiquinone synthesis, the enzyme 4-hydroxybenzoate (B8730719) octaprenyltransferase (UbiA) attaches the octaprenyl side chain to 4-hydroxybenzoate. asm.org Similarly, in menaquinone synthesis, the enzyme MenA attaches the side chain to 1,4-dihydroxy-2-naphthoate (DHNA). asm.orgnih.gov

| Quinone Type | Quinone Nucleus Precursor | Isoprenoid Side Chain Precursor | Key Enzyme for Side Chain Attachment |

| Ubiquinone (Coenzyme Q) | Chorismate (via 4-hydroxybenzoate) | Isopentenyl Pyrophosphate (IPP) | 4-hydroxybenzoate polyprenyltransferase (e.g., UbiA) |

| Menaquinone (Vitamin K2) | Chorismate (via isochorismate) | Isopentenyl Pyrophosphate (IPP) | 1,4-dihydroxy-2-naphthoate polyprenyltransferase (e.g., MenA) |

Dolichols and Other Polyisoprenoid Alcohols

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of glycoproteins. The biosynthesis of these molecules is heavily reliant on IPP as the repeating monomer unit. The initial steps of dolichol synthesis are shared with the cholesterol pathway, starting from acetyl-CoA via the mevalonate pathway to produce IPP and subsequently FPP. nih.gov

FPP serves as the primer for the elongation process, which is catalyzed by cis-isoprenyltransferases (cis-IPTases). These enzymes catalyze the sequential head-to-tail addition of multiple IPP molecules to FPP. nih.gov This elongation takes place on the cytoplasmic side of the endoplasmic reticulum and results in the formation of polyprenol pyrophosphate. nih.gov The length of the resulting polyisoprenoid chain varies between species, but it is typically composed of 14 to 24 isoprene units. Following elongation, the polyprenol pyrophosphate undergoes dephosphorylation and saturation of the alpha-isoprene unit to form the final dolichol molecule. nih.gov Dolichol is then phosphorylated to dolichol phosphate (B84403), the active form that acts as a lipid carrier for oligosaccharides in N-linked glycosylation.

Metabolic Engineering Strategies for Enhanced Isoprenoid Production via Isopentenyl Pyrophosphate Pathways

Metabolic engineering has been extensively applied to enhance the production of valuable isoprenoid compounds by optimizing the supply of the universal precursors, IPP and DMAPP. oup.com Strategies target both the native mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, as well as the implementation of novel synthetic routes. researchgate.netnih.gov

A primary strategy involves overexpressing key rate-limiting enzymes in the native pathways. In the MEP pathway found in E. coli, enzymes such as deoxyxylulose-5-phosphate synthase (DXS) and DXP reductoisomerase (DXR) are common targets for overexpression to increase metabolic flux. nih.gov Similarly, in organisms utilizing the MVA pathway, overexpressing enzymes like HMG-CoA reductase can boost IPP production. nih.gov Another approach is to introduce a heterologous MVA pathway into prokaryotic hosts like E. coli, which naturally only have the MEP pathway. researchgate.net This has often proven more effective for high-level isoprenoid production than engineering the native MEP pathway alone. researchgate.net

Balancing the expression of pathway enzymes is crucial, as the accumulation of intermediates like IPP and DMAPP can be toxic to the host cells. nih.gov Therefore, engineering efforts also focus on efficiently channeling these precursors to the desired final product by expressing the relevant terpene synthases. mdpi.com

More recently, novel synthetic pathways have been developed to bypass the complexities and tight regulation of native central metabolism. pnas.org The isopentenol (B1216264) utilization pathway (IUP) produces IPP and DMAPP from externally supplied isopentenols (isoprenol or prenol) in just two enzymatic steps. pnas.org This pathway is decoupled from central carbon metabolism, simplifying engineering and potentially allowing for very high flux towards isoprenoid products. pnas.org Another synthetic route, the isoprenoid alcohol (IPA) pathway, has been designed for the de novo synthesis of isoprenoids from central metabolites like glycerol, offering a more energy-efficient alternative to the native pathways. nih.gov

| Strategy | Description | Target Pathway(s) | Key Genes/Enzymes Targeted |

| Overexpression of Rate-Limiting Enzymes | Increasing the expression of enzymes that control the metabolic flux of the pathway. | MVA, MEP | HMG-CoA reductase (MVA), DXS, DXR (MEP) |

| Heterologous Pathway Expression | Introducing a complete metabolic pathway from one organism into another. | MVA | Introduction of the entire MVA pathway into E. coli. |

| Pathway Balancing | Optimizing the expression levels of pathway enzymes and downstream synthases to avoid toxic intermediate accumulation and maximize product formation. | MVA, MEP | Isopentenyl diphosphate isomerase (IDI), various terpene synthases (e.g., limonene (B3431351) synthase). mdpi.com |

| Synthetic Bypass Pathways | Implementing novel, engineered pathways that are decoupled from central metabolism. | Isopentenol Utilization Pathway (IUP), Isoprenoid Alcohol (IPA) Pathway | Promiscuous kinase, isopentenyl phosphate kinase (IPK) for IUP. pnas.org |

Isopentenyl Pyrophosphate and Protein Prenylation

Isopentenyl Pyrophosphate as a Precursor for Farnesyl and Geranylgeranyl Pyrophosphates

Isopentenyl pyrophosphate (IPP) is the fundamental five-carbon building block for the biosynthesis of isoprenoids. acs.org Through the mevalonate (B85504) pathway, IPP is synthesized and serves as the primary precursor for a variety of longer-chain isoprenoid pyrophosphates. nih.gov IPP is isomerized to dimethylallyl pyrophosphate (DMAPP), which acts as the initial primer for the sequential condensation reactions with IPP molecules. nih.gov

The synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) occurs through a series of head-to-tail condensations catalyzed by prenyltransferases. molbiolcell.org First, one molecule of DMAPP is condensed with one molecule of IPP to form the ten-carbon geranyl pyrophosphate (GPP). nih.gov Subsequently, another IPP molecule is added to GPP to yield the 15-carbon FPP. nih.govwikipedia.org The synthesis of the 20-carbon GGPP is achieved by the addition of a further IPP molecule to FPP. nih.govwikipedia.org These reactions are catalyzed by specific enzymes, namely farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS). wikipedia.org FPP and GGPP are the direct lipid donors for protein farnesylation and geranylgeranylation, respectively. nih.govresearchgate.net

Table 1: Key Molecules in the Biosynthesis of Farnesyl and Geranylgeranyl Pyrophosphates

| Compound Name | Abbreviation | Carbon Atoms | Role |

|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | 5 | Universal isoprenoid building block |

| Dimethylallyl Pyrophosphate | DMAPP | 5 | Isomer of IPP, initial primer |

| Geranyl Pyrophosphate | GPP | 10 | Intermediate precursor |

| Farnesyl Pyrophosphate | FPP | 15 | Donor for protein farnesylation |

| Geranylgeranyl Pyrophosphate | GGPP | 20 | Donor for protein geranylgeranylation |

Mechanisms of Protein Farnesylation and Geranylgeranylation

Protein farnesylation and geranylgeranylation are two major types of prenylation that involve the attachment of a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to target proteins. annualreviews.orgnih.gov This process is catalyzed by a family of enzymes known as protein prenyltransferases. umich.edu

Protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I) are the enzymes responsible for attaching the farnesyl and geranylgeranyl moieties, respectively, to proteins. nih.govumich.edu Both FTase and GGTase-I are heterodimeric enzymes, composed of an α-subunit and a β-subunit. wikipedia.orgnih.gov The α-subunit is shared by both enzymes, while the β-subunit is distinct and confers substrate specificity. nih.gov

The catalytic mechanism involves the binding of the isoprenoid pyrophosphate (FPP for FTase, GGPP for GGTase-I) to the enzyme, followed by the binding of the protein substrate. wikipedia.orgovid.com The enzyme then facilitates a nucleophilic attack by the sulfur atom of the cysteine residue in the protein's recognition motif on the C1 atom of the isoprenoid, leading to the formation of a stable thioether linkage and the release of pyrophosphate. wikipedia.orgovid.com A zinc ion located in the active site of the β-subunit is crucial for this catalytic activity. wikipedia.org

A third enzyme, geranylgeranyltransferase type II (GGTase-II), also known as Rab geranylgeranyltransferase, is responsible for prenylating Rab GTPases. plos.org Unlike FTase and GGTase-I, GGTase-II typically attaches two geranylgeranyl groups to two cysteine residues located near the C-terminus of Rab proteins. plos.org

The specificity of protein prenylation by FTase and GGTase-I is primarily determined by a short amino acid sequence at the C-terminus of the target protein, known as the CaaX motif. nih.govwikipedia.org In this motif, 'C' represents the cysteine residue that gets prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal amino acid that dictates which isoprenoid is attached. nih.govnih.gov

The identity of the 'X' amino acid is the primary determinant for whether a protein is farnesylated or geranylgeranylated. nih.govwikipedia.org

Farnesylation (FTase): If the 'X' residue is serine, methionine, glutamine, alanine, or cysteine, the protein is a substrate for FTase. nih.govnih.gov

Geranylgeranylation (GGTase-I): If the 'X' residue is leucine (B10760876) or isoleucine, the protein is targeted for geranylgeranylation by GGTase-I. nih.govnih.gov

GGTase-II recognizes different C-terminal motifs, such as CXC or CC, which are characteristic of Rab proteins. plos.orgnih.gov

Table 2: Specificity of CaaX-dependent Prenyltransferases

| Enzyme | Lipid Donor | Target Motif | 'X' Residue Specificity |

|---|---|---|---|

| Protein Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) | CaaX | Serine, Methionine, Glutamine, Alanine, Cysteine |

| Protein Geranylgeranyltransferase I (GGTase-I) | Geranylgeranyl Pyrophosphate (GGPP) | CaaX | Leucine, Isoleucine |

Functional Implications of Protein Prenylation

The attachment of the hydrophobic farnesyl or geranylgeranyl group has profound consequences for the function of the modified protein. nih.govmdpi.com Prenylation is a key determinant of protein subcellular localization and is essential for the regulation of various cellular processes. mdpi.comnih.gov

A primary function of protein prenylation is to facilitate the association of proteins with cellular membranes. molbiolcell.orgnih.gov The hydrophobic isoprenoid tail acts as a lipid anchor, promoting the partitioning of the prenylated protein from the aqueous cytosol to the lipid bilayer of membranes such as the plasma membrane and the endoplasmic reticulum. molbiolcell.orgmdpi.comcreative-proteomics.com

However, the prenyl group alone is often not sufficient for stable membrane anchoring. acs.org Secondary signals within the protein sequence are typically required. acs.org These can include a cluster of basic amino acids (a polybasic domain) located upstream of the CaaX motif or the palmitoylation of nearby cysteine residues. acs.orgnih.gov These secondary signals enhance the affinity of the protein for specific membrane compartments, contributing to its correct subcellular localization. acs.orgnih.gov For instance, many farnesylated proteins, such as Ras, are targeted to the plasma membrane, which is critical for their signaling function. wikipedia.orgcreative-proteomics.com

Beyond its role in membrane targeting, prenylation is also crucial for mediating specific protein-protein interactions. nih.govannualreviews.org The attached lipid moiety can contribute to the formation of a binding surface for other proteins or induce a conformational change in the prenylated protein that exposes a binding site. mdpi.comresearchgate.net

Many prenylated proteins are key components of signal transduction pathways. jenabioscience.com The Ras superfamily of small GTPases, which are central regulators of cell growth, differentiation, and survival, are prominent examples of prenylated proteins. nih.govwikipedia.org Their farnesylation or geranylgeranylation is essential for their localization to the plasma membrane, where they can interact with downstream effectors to propagate signals. nih.govwikipedia.org Similarly, the γ-subunits of heterotrimeric G proteins and various Rho family GTPases require prenylation for their function in signal transduction and cytoskeletal organization. annualreviews.orgnih.gov By controlling the localization and interaction of these signaling molecules, protein prenylation plays a pivotal role in regulating a multitude of cellular processes. creative-proteomics.comresearchgate.net

Specific Examples: Small GTPases, Heterotrimeric G proteins, Nuclear Lamins

Protein prenylation, a post-translational modification, involves the attachment of isoprenoid lipids, derived from isopentenyl pyrophosphate (IPP), to cysteine residues of specific proteins. mdpi.com This process is crucial for the proper localization and function of numerous intracellular proteins, including small GTPases, heterotrimeric G proteins, and nuclear lamins. nih.govnih.gov The two primary isoprenoid donors for this process are farnesyl pyrophosphate (FPP), a 15-carbon molecule, and geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule, both synthesized from IPP. frontiersin.orgnih.gov

Small GTPases: The Ras superfamily of small GTPases is the most extensively studied group of prenylated proteins, with over 150 members. nih.gov These proteins act as molecular switches in signaling pathways that regulate cell growth, differentiation, and survival. researchgate.net Prenylation is essential for anchoring these proteins to cellular membranes, which is a prerequisite for their function. researchgate.net The Ras, Rho, and Rab subfamilies are notable examples. researchgate.net Ras proteins are typically farnesylated, a modification critical for their role in signal transduction; improper localization due to failed prenylation significantly impairs their signaling capacity. researchgate.net Rho GTPases, which are key regulators of the cytoskeleton, are often geranylgeranylated. researchgate.net Rab GTPases, involved in vesicle transport, are also modified with geranylgeranyl groups, a process catalyzed by Rab geranylgeranyltransferase (GGTase-II). researchgate.netoup.com

Heterotrimeric G proteins: These proteins are crucial signal transducers for a vast number of receptors. They consist of α, β, and γ subunits. The γ subunit of many heterotrimeric G proteins undergoes farnesylation. frontiersin.org This lipid modification is vital for the proper assembly of the G protein subunits and for their interaction with the plasma membrane, enabling them to transduce signals from activated receptors. nih.gov

Nuclear Lamins: Nuclear lamins are intermediate filament proteins that provide structural support to the nucleus and are involved in various nuclear activities, including DNA replication and transcription. nih.gov Lamin A and Lamin B are subject to farnesylation. This modification is necessary to target the newly synthesized lamin proteins to the inner nuclear membrane. nih.gov Kinetic analyses have shown that lamins are first isoprenylated in the cytosol before being imported into the nucleus. nih.gov

| Protein Class | Sub-examples | Isoprenoid Group Added | Key Function Modulated by Prenylation |

| Small GTPases | Ras, Rho, Rab families | Farnesyl or Geranylgeranyl | Membrane association, signal transduction, cytoskeletal regulation, vesicle transport nih.govresearchgate.netresearchgate.net |

| Heterotrimeric G proteins | γ subunit | Farnesyl | Membrane anchoring, subunit assembly, signal transduction nih.govfrontiersin.org |

| Nuclear Lamins | Lamin A, Lamin B | Farnesyl | Targeting to the inner nuclear membrane, nuclear structure nih.govnih.gov |

Dysregulation of Isoprenoid and Protein Prenylation Pathways in Cellular Processes

The tightly regulated synthesis of isoprenoids from isopentenyl pyrophosphate and the subsequent prenylation of proteins are fundamental to cellular homeostasis. frontiersin.orgnih.gov Dysregulation of these pathways can have profound pathological consequences, contributing to a wide range of human diseases, including cancer, neurodegenerative disorders, and premature aging syndromes. nih.govnih.gov

A hallmark of many cancers is an increased flux through the mevalonate pathway to support continuous cell proliferation and tumor metastasis. frontiersin.org The Ras proteins, which are frequently mutated in cancer, require farnesylation to function. This has made prenylation enzymes, such as farnesyltransferase, attractive targets for anti-cancer therapies, with the aim of inhibiting tumor growth by preventing Ras localization and signaling. wikipedia.org

Defective protein prenylation is also implicated in neuroinflammation and neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Isoprenoids and prenylated proteins are involved in amyloid precursor protein (APP) processing, tau phosphorylation, and synaptic plasticity. researchgate.net Dysregulation of these processes is a key aspect of Alzheimer's pathology. nih.govnih.gov

Furthermore, aberrant prenylation is the direct cause of certain genetic diseases. For instance, Hutchinson-Gilford progeria syndrome (HGPS), a rare disease characterized by accelerated aging, is caused by a mutation in the LMNA gene. nih.gov This mutation leads to the production of a permanently farnesylated form of lamin A, called progerin, which accumulates in the cell and disrupts nuclear structure and function. nih.gov Similarly, a shortage of GGPP due to defects in the isoprenoid biosynthesis pathway can compromise the prenylation of Rho GTPases, leading to inflammatory episodes characteristic of Mevalonate Kinase Deficiency (MKD). nih.govnih.gov

| Disease/Process | Associated Dysregulation | Key Proteins Affected | Cellular Consequence |

| Cancer | Increased flux through the mevalonate pathway frontiersin.org | Ras superfamily proteins | Enhanced cell proliferation, survival, and metastasis researchgate.netwikipedia.org |

| Alzheimer's Disease | Altered isoprenoid metabolism nih.gov | Small GTPases | Aberrant APP processing, tau phosphorylation, neuroinflammation nih.govresearchgate.net |

| Hutchinson-Gilford Progeria Syndrome (HGPS) | Production of permanently farnesylated lamin A (progerin) nih.gov | Nuclear Lamin A | Disrupted nuclear architecture, premature aging nih.gov |

| Mevalonate Kinase Deficiency (MKD) | Shortage of Geranylgeranyl pyrophosphate (GGPP) nih.gov | Rho GTPases | Impaired protein prenylation leading to systemic inflammation nih.govnih.gov |

| Cardiovascular Diseases | Dysregulation of isoprenoid synthesis nih.govnih.gov | Small GTPases | Endothelial dysfunction, inflammation nih.gov |